POLYGLYCERYL-6 POLYRICINOLEATE

Catalog No.
S1818950
CAS No.
114355-43-0
M.F
C11H7ClN2O
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLYGLYCERYL-6 POLYRICINOLEATE

CAS Number

114355-43-0

Product Name

POLYGLYCERYL-6 POLYRICINOLEATE

Molecular Formula

C11H7ClN2O

Molecular Weight

0

Safety Studies

  • The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of PGPR for use in cosmetics. They reviewed studies on absorption, toxicity, and irritation. The panel concluded that PGPR is safe for use in cosmetics at typical use concentrations [].

Function Studies

Some scientific research explores PGPR's functionality in cosmetics and pharmaceutical applications:

  • Studies have shown that PGPR acts as an emulsifier, helping to combine water and oil-based ingredients in cosmetic products [].
  • Other research suggests PGPR may enhance the absorption of certain drugs [].

Polyglyceryl-6 polyricinoleate is a polymeric emulsifier derived from glycerol and ricinoleic acid, primarily sourced from castor oil. It is recognized for its effectiveness in reducing the viscosity of food products, particularly in chocolate and confectionery applications. This compound consists of a backbone of six glycerol units linked by ether bonds, with ricinoleic acid side chains connected via ester bonds. The unique structure imparts strong lipophilic properties, making it soluble in fats and oils while remaining insoluble in water and ethanol .

  • Formation of Polyglycerol: Glycerol is heated above 200 °C in the presence of an alkaline catalyst, leading to the polymerization of glycerol into polyglycerol.
  • Interesterification: Ricinoleic acid, derived from castor oil, is also heated to high temperatures, resulting in interesterified fatty acids.
  • Esterification: The polyglycerol and interesterified ricinoleic acids are then mixed, facilitating the formation of polyglyceryl-6 polyricinoleate through esterification reactions where hydroxyl groups react with carboxylic acids to form ester bonds .

Research indicates that polyglyceryl-6 polyricinoleate is generally recognized as safe for human consumption. It undergoes hydrolysis in the gastrointestinal tract, liberating free polyglycerols and ricinoleic acid. Studies demonstrate that it is well-tolerated at high doses without adverse effects on growth or metabolism. The European Food Safety Authority has established an acceptable daily intake of 25 milligrams per kilogram of body weight, reflecting its low toxicity profile .

The synthesis of polyglyceryl-6 polyricinoleate typically follows these steps:

  • Heating Glycerol: Glycerol is subjected to high temperatures (above 200 °C) along with an alkaline catalyst to produce polyglycerol.
  • Processing Ricinoleic Acid: Castor oil fatty acids are heated separately to create interesterified fatty acids.
  • Combining Components: The polyglycerol and interesterified fatty acids are mixed under controlled conditions to facilitate the esterification process, yielding polyglyceryl-6 polyricinoleate .

Polyglyceryl-6 polyricinoleate finds extensive use across various industries:

  • Food Industry: It is primarily used as an emulsifier in chocolate and confectionery products, improving flow characteristics and reducing viscosity. It also enhances texture in baked goods and salad dressings.
  • Cosmetics: In personal care products, it acts as an emulsifier and stabilizer, helping to maintain ingredient homogeneity in creams, lotions, and sunscreens .
  • Pharmaceuticals: Its emulsifying properties make it suitable for formulations requiring stable dispersions.

Studies on the interactions of polyglyceryl-6 polyricinoleate highlight its role as a surfactant and emulsifier:

  • Food Matrix Interactions: In chocolate formulations, it reduces friction between solid particles, allowing for smoother processing and improved mouthfeel.
  • Cosmetic Formulations: It stabilizes emulsions by preventing phase separation and enhancing texture, which is crucial for product performance .

Polyglyceryl-6 polyricinoleate shares similarities with other emulsifiers but stands out due to its unique chemical structure and properties. Here’s a comparison with similar compounds:

Compound NameSourcePropertiesUnique Features
Polyglycerol estersGlycerol + Fatty AcidsEmulsifying agentsVarying degrees of polymerization
Sorbitan estersSorbitol + Fatty AcidsNonionic surfactantsTypically more hydrophilic
Glyceryl monostearateGlycerol + Stearic AcidEmulsifier and thickening agentPrimarily used in food and cosmetics
LecithinSoybean or Egg YolkNatural emulsifierRich in phospholipids

Polyglyceryl-6 polyricinoleate's distinctiveness lies in its ability to significantly reduce viscosity while maintaining stability across various formulations, making it particularly valuable in both food and cosmetic applications .

Dates

Modify: 2023-08-15

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